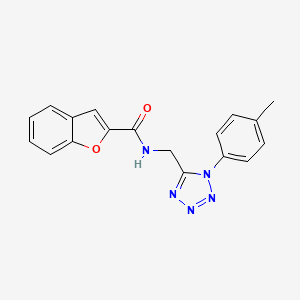
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained attention in scientific research due to its potential application in various fields. This pyrimidine derivative is composed of a piperazine ring and a pyrimidine ring, which are linked by a sulfonyl group and a trifluoromethyl group. In
Applications De Recherche Scientifique
Anticancer Applications
A study by Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives, including compounds structurally related to the specified chemical, which exhibited antiproliferative effects against human cancer cell lines. Some derivatives showed promising activity, indicating the potential of this chemical scaffold in cancer therapy Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012.
Herbicidal Applications
Research by Hamprecht et al. (1999) developed new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds, including fluoromethyl-triazines and chlorodifluoromethyl-triazines, demonstrated efficacy as selective post-emergence herbicides, highlighting the versatility of pyrimidine derivatives in agricultural applications Hamprecht, H. Mayer, K. Westphalen, G. Walter, 1999.
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine derivatives, as investigated by Matsumoto and Minami (1975), have shown significant antibacterial activity. The preparation and antibacterial effects of these compounds against gram-negative bacteria, including Pseudomonas aeruginosa, demonstrate the chemical's potential in developing new antibiotics J. Matsumoto, S. Minami, 1975.
Protein Kinase Inhibition
Russell et al. (2015) explored the synthesis of a protein kinase inhibitor using a hybrid flow and microwave approach, highlighting the compound's potential as a broad-spectrum kinase inhibitor. This research underscores the chemical's relevance in targeting key enzymes involved in disease pathogenesis C. Russell, A. Y. Lin, P. Hains, M. Simone, P. Robinson, A. McCluskey, 2015.
Computational and Biological Studies
A study by Gaurav and Krishna (2021) conducted computational quantum chemical analyses on Uracil-5-Tertiary Sulfonamides, closely related to the chemical of interest, providing insights into their pharmacokinetic properties and potential biological applications. This research demonstrates the compound's utility in drug development through computational modeling G. Gaurav, K. R. Krishna, 2021.
Propriétés
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N4O2S/c16-10-1-2-11(17)12(7-10)27(25,26)24-5-3-23(4-6-24)14-8-13(15(18,19)20)21-9-22-14/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRNQVKOPHUFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2810216.png)
![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)
![ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2810220.png)

![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2810226.png)
![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)
![2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide](/img/structure/B2810228.png)

![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)